![molecular formula C20H21FN2O3 B2795300 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide CAS No. 921559-51-5](/img/structure/B2795300.png)
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C20H21FN2O3 and its molecular weight is 356.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula for this compound is C23H27F3N2O4S, with a molecular weight of approximately 458.54 g/mol. The structural features include:
- Oxazepine ring : A seven-membered heterocyclic compound containing nitrogen and oxygen.
- Fluorobenzamide group : Contributes to the compound's lipophilicity and biological activity.
Research indicates that compounds structurally similar to this compound exhibit significant biological activities through various mechanisms:
- Inhibition of Cell Proliferation : The compound is believed to inhibit critical signaling pathways involved in cell proliferation. This is particularly relevant in oncology where such pathways are often dysregulated.
- Targeting Kinases : Similar compounds have shown efficacy against receptor-interacting protein kinase 1 (RIPK1), which plays a role in inflammatory responses and cell death pathways .
In Vitro Studies
Preliminary studies have demonstrated that the compound exhibits:
These findings suggest that the compound may be effective against resistant cancer cell lines by disrupting critical signaling pathways.
Case Studies
- Cancer Treatment : In a study focused on compounds with similar structures, it was found that they could effectively inhibit the growth of resistant cancer cell lines. The ability to target specific kinases makes this class of compounds promising for developing new cancer therapies.
- Inflammatory Disorders : The compound is also being investigated for its potential use in treating chronic inflammatory conditions. Ongoing clinical trials are assessing its efficacy in conditions such as ulcerative colitis and psoriasis .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Formation of the oxazepine ring through cyclization reactions.
- Introduction of the fluorobenzamide moiety via acylation reactions.
The synthesis requires precise control over reaction conditions to achieve high yields and purity.
Future Directions
The unique structural features of this compound indicate potential for further research into its biological activity:
- Optimization for Enhanced Efficacy : Modifications to improve potency and selectivity against specific targets are ongoing.
- Broader Applications : Beyond oncology and inflammatory disorders, exploring its activity against other diseases could unveil additional therapeutic uses.
属性
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-4-23-16-11-15(22-18(24)13-6-5-7-14(21)10-13)8-9-17(16)26-12-20(2,3)19(23)25/h5-11H,4,12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIDKUWHACXJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。